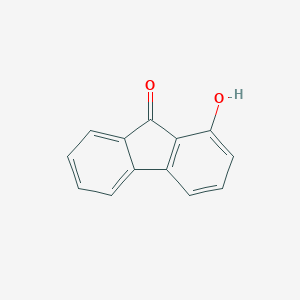

1-Hydroxyfluoren-9-one

Description

Contextual Placement within Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org They are ubiquitous environmental pollutants, often formed from the incomplete combustion of organic materials. wikipedia.orgnih.gov Fluorene (B118485) is a PAH with a three-ring structure and serves as the foundational molecule for a variety of derivatives, including 1-Hydroxyfluoren-9-one. wikipedia.orgmedchemexpress.com The addition of oxygen-containing functional groups, such as the hydroxyl and ketone groups in this compound, can alter the properties and potential applications of the parent PAH. nih.gov

Significance of the Fluorenone Scaffold in Advanced Chemical Research

The fluorenone scaffold is a key structural motif in diverse areas of chemical research, including medicinal chemistry and materials science. sci-hub.se Its unique photophysical and physicochemical properties make it a valuable component in the development of novel organic materials. sci-hub.se For instance, fluorenones are utilized in electroluminescent conjugated polymers, semiconductors, and organic light-emitting diodes (OLEDs). sci-hub.se In medicinal chemistry, the fluorenone core is present in various biologically active molecules, including some with antimicrobial, antiviral, and anticancer properties. sci-hub.sersc.org The versatility of the fluorenone structure allows for numerous modifications, leading to a wide array of derivatives with specific functionalities.

Scope and Research Focus on Hydroxylated Fluorenones

Hydroxylated fluorenones, such as this compound and its isomer 4-hydroxyfluoren-9-one, are a subject of research due to their interesting chemical reactivity and potential applications. solubilityofthings.com The presence of the hydroxyl group can influence the electronic properties and reactivity of the fluorenone system. cymitquimica.com Research into hydroxylated fluorenones includes their synthesis, characterization, and exploration of their potential as intermediates in the production of dyes and pharmaceuticals. cymitquimica.com For example, studies have investigated the fluorescent properties of these compounds and their potential use in biochemical research. solubilityofthings.com Additionally, the degradation of fluorene by certain microorganisms can produce hydroxylated fluorenones like 1-hydroxy-9-fluorenone. asm.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H8O2 | nih.gov |

| Molecular Weight | 196.2 g/mol | nih.gov |

| Appearance | Yellow to orange crystalline solid | ichemical.com |

| Melting Point | 116-119 °C | ichemical.com |

| Boiling Point | 383.4 °C at 760 mmHg | ichemical.com |

| Density | 1.369 g/cm³ | ichemical.com |

| CAS Number | 6344-60-1 | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-hydroxyfluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUNMPSDKIURJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212855 | |

| Record name | 1-Hydroxyfluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-60-1 | |

| Record name | 1-Hydroxyfluorenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6344-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxyfluoren-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6344-60-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxyfluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxyfluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hydroxyfluoren-9-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4YR69TDU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Hydroxyfluoren 9 One and Its Derivatives

Direct Hydroxylation Strategies

Direct hydroxylation methods offer a straightforward approach to introduce a hydroxyl group onto a fluorene (B118485) or fluorenone scaffold. These strategies often involve the oxidation of readily available starting materials.

Oxidation of Fluorene Precursors

The oxidation of fluorene is a common method for the preparation of fluorenone. chegg.com This transformation can be achieved using various oxidizing agents. For instance, molecular oxygen from the atmosphere can act as an oxidant to convert fluorene into fluorenone. chegg.com The reaction is often carried out in the presence of a base, such as sodium hydroxide (B78521), and a phase-transfer catalyst. chegg.comgoogle.com The oxidation of 9H-fluorenes to 9-fluorenones can also be accomplished with high efficiency using air as the oxidant in the presence of potassium hydroxide in tetrahydrofuran (B95107) (THF) under ambient conditions. rsc.org Furthermore, the oxidation of 9-fluorenol, a derivative of fluorene, also yields fluorenone. aiinmr.com Fungal degradation of fluorene has been shown to produce 9-fluorenol and 9-fluorenone (B1672902) as metabolites. researchgate.net

Hydroxylation of Fluoren-9-one

The direct hydroxylation of fluoren-9-one to produce hydroxyfluoren-9-one derivatives is another key synthetic route. For example, 2-hydroxy-9-fluorenone (B1583378) can be synthesized from 2-bromofluoren-9-one. chemicalbook.com This process involves heating the bromo-substituted precursor with lithium hydroxide monohydrate and a copper(II) chloride catalyst in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water, resulting in a high yield of the desired hydroxylated product. chemicalbook.com

Microwave-Assisted Synthetic Approaches to Hydroxyfluoren-9-one

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields. scispace.compsu.edu In the context of fluorenone synthesis, microwave irradiation has been effectively employed for the intramolecular cyclization of o-iodobenzophenones to produce methoxy (B1213986) fluoren-9-ones. informahealthcare.comresearchgate.net This palladium-catalyzed reaction, in the presence of cesium carbonate, demonstrates a remarkable decrease in reaction time from hours to minutes compared to conventional heating methods. informahealthcare.comresearchgate.net For instance, the synthesis of 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (B37463) from 9-fluorenone and 2-phenoxyethanol (B1175444) is significantly accelerated under microwave irradiation, with an Al3+-montmorillonite catalyst, achieving a much higher yield in a fraction of the time compared to conventional heating. researchgate.net

Advanced Annulation and Cyclization Techniques for Fluorenones

More sophisticated methods for constructing the fluorenone core involve the formation of the central five-membered ring through annulation and cyclization reactions. These techniques often utilize transition metal catalysis to achieve high efficiency and selectivity.

Transition Metal-Catalyzed Cyclizations

Transition metal-catalyzed reactions are pivotal in modern organic synthesis, and the construction of fluorenones is no exception. nih.govbeilstein-journals.orgacs.org Palladium-catalyzed reactions, for example, have been extensively used. organic-chemistry.org These include carbonylative multiple C-C bond formations and cyclocarbonylation of o-halobiaryls to afford various substituted fluoren-9-ones in high yields. informahealthcare.comorganic-chemistry.org

A notable advancement in fluorenone synthesis is the development of a rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids. nih.govacs.orgorganic-chemistry.org This method provides an efficient and environmentally friendly alternative to traditional methods like Friedel-Crafts acylation, which often require stoichiometric amounts of strong acids. organic-chemistry.org The rhodium-catalyzed approach allows for the synthesis of a wide range of fluorenone derivatives with various substituents in good to high yields. nih.govacs.org The reaction is typically carried out using a rhodium catalyst, such as [RhCl(cod)]₂, a phosphine (B1218219) ligand like DPPE, and an additive like potassium iodide. organic-chemistry.org A significant advantage of this method is the substantial reduction in reaction time, from hours to minutes, when microwave irradiation is employed. organic-chemistry.orgacs.org Mechanistic studies suggest the reaction proceeds through the formation of a rhodium-carbonyl complex. organic-chemistry.orgacs.org

Data Tables

Table 1: Rhodium-Catalyzed Intramolecular Acylation of Biarylcarboxylic Acids

| Substrate | Catalyst System | Conditions | Yield (%) | Reference |

| 2-Phenylbenzoic acid | [RhCl(cod)]₂/DPPE | 160°C, 20 h | Good to High | nih.govacs.org |

| Substituted Biarylcarboxylic Acids | [RhCl(cod)]₂/DPPE/KI/Piv₂O | 160°C, Ar | Very Good | organic-chemistry.org |

| Substituted Biarylcarboxylic Acids | [RhCl(cod)]₂/DPPE/KI/Piv₂O | Microwave, 30 min | up to 98 | organic-chemistry.org |

Table 2: Microwave-Assisted Synthesis of Fluorenone Derivatives

| Starting Material(s) | Reaction Type | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference |

| Substituted 2-iodobenzophenones | Intramolecular Cyclization | PdCl₂[P(Ph)₃]₂ / Cs₂CO₃ | Microwave, 30-45 min | Substituted fluoren-9-ones | 56-92 | informahealthcare.comresearchgate.net |

| 9-Fluorenone, 2-Phenoxyethanol | Condensation | Al³⁺-montmorillonite / 3-mercaptopropionic acid | Microwave, 160°C, 10 min | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | 81 | researchgate.net |

Palladium-Catalyzed Cyclocarbonylation of Halo-biaryls

A significant and direct method for synthesizing fluoren-9-ones is the palladium-catalyzed cyclocarbonylation of o-halobiaryls. nih.govnih.gov This intramolecular reaction provides an efficient route to a wide array of substituted fluoren-9-ones. The process has been shown to be effective for the cyclocarbonylation of 2-iodobiphenyls bearing either electron-donating or electron-withdrawing groups, affording the corresponding fluoren-9-ones in very high yields. nih.gov For instance, the cyclocarbonylation of 4'-substituted-2-iodobiphenyls leads to 2-substituted fluoren-9-ones, while 3'-substituted 2-iodobiphenyls yield 3-substituted fluoren-9-ones with excellent regioselectivity. nih.govnih.gov This methodology has also been successfully applied to the synthesis of more complex polycyclic and heterocyclic fluorenones. nih.gov The reaction typically proceeds under a carbon monoxide atmosphere, utilizing a palladium catalyst to facilitate the key bond-forming steps. organic-chemistry.org

Palladium-Catalyzed Domino Annulation Reactions

Domino reactions, or cascade reactions, offer an elegant and atom-economical approach to complex molecules from simple starting materials in a single operation. Palladium-catalyzed domino annulation reactions have been developed for the rapid assembly of highly functionalized fluorenones. One such novel strategy involves the domino annulation of aryl-thianthreniums with anhydrides, which is notable for functionalizing four aryl C-H bonds in succession. sci-hub.se

Another approach involves a domino reaction initiated by the regioselective ortho-arylation of benzylamine, which is followed by C(sp³)–H and C(sp²)–H activation to form a cyclic imine. This intermediate then furnishes the fluorenone product upon aqueous work-up, with yields reaching up to 85%. sci-hub.se The palladium/norbornene-catalyzed annulation chemistry also provides access to diverse ring structures, and in some instances, fluorenones have been observed as side-products. sci-hub.se

Metal-Free [3+3] Benzannulation for Functionalized Fluorene and Fluorenone Derivatives

Moving away from transition metal catalysis, metal-free benzannulation reactions have emerged as a powerful alternative for the synthesis of aromatic systems. An efficient [3+3] benzannulation of Morita–Baylis–Hillman carbonates with 1-indanylidenemalononitrile has been developed, providing direct access to a wide range of functionally multi-substituted fluorene or fluorenone compounds in high yields (up to 86%). sci-hub.sesci-hub.se This reaction proceeds under metal-free conditions and its mechanism has been investigated through both experimental studies and quantum chemical calculations. sci-hub.se By adjusting the reaction conditions, this methodology can be selectively directed to produce either 9-fluorenone derivatives with multiple functional groups or the corresponding fluorene compounds. sci-hub.sesci-hub.se This strategy enriches the structural diversity of available fluorene compounds and presents a novel methodology for their synthesis. sci-hub.se

C-H Functionalization and Arylation Approaches

Direct functionalization of carbon-hydrogen (C-H) bonds is a highly desirable strategy in organic synthesis as it avoids the need for pre-functionalized starting materials.

Transient Directing Group Mediated Syntheses

The use of transient directing groups has enabled the direct C-H functionalization of simple aromatic precursors to yield complex products. A notable example is the first synthesis of substituted fluorenones directly from benzaldehydes and aryl iodides via a Pd(II)-catalyzed C(sp²)-H functionalization cascade. sci-hub.se This process utilizes the inexpensive and commercially available anthranilic acid as a transient directing group and is compatible with a variety of benzaldehydes and aryl iodides. sci-hub.se Orthanilic acids have also been employed as transient directing groups for the Pd-catalyzed ortho C–H methylation and fluorination of benzaldehydes. sci-hub.se An X-ray crystal structure of a benzaldehyde (B42025) ortho C-H palladation intermediate has been obtained, providing insight into the reaction mechanism. sci-hub.se

Intramolecular C-F Arylation

The activation and functionalization of carbon-fluorine (C-F) bonds, which are the strongest single bonds in organic compounds, present a significant synthetic challenge. However, methods have been developed for the synthesis of fluorenones through intramolecular C-F arylation. This approach involves the transition-metal-catalyzed coupling of 2-halogenated benzotrifluorides with arylboronic acids. The subsequent intramolecular carbonylative arylation of the trifluoromethyl group affords the corresponding fluorenones. sci-hub.se The electron-withdrawing nature of the trifluoromethyl group facilitates the necessary transformations. sci-hub.se A facile method for synthesizing octafluoro-9-fluorenone has also been reported based on a new intramolecular nucleophilic arylation. sci-hub.se

Synthesis of Specific Functionalized 1-Hydroxyfluoren-9-one Derivatives

While the above methodologies are general for the fluorenone core, specific strategies have been developed for the synthesis of hydroxylated derivatives. A novel synthesis of 3-hydroxyfluorenones has been achieved through a cascade reaction of aryl enaminones with benzyl-substituted cyclopropanols. researchgate.net This reaction proceeds via a C-H/C-C/C-N bond activation cascade, leading to the simultaneous formation of both indenone and phenol (B47542) scaffolds. researchgate.net The process is initiated by the introduction of an enone moiety onto the aryl enaminone, followed by a series of intramolecular additions and eliminations. researchgate.net

Another route to hydroxyfluorenones involves the demethylation of the corresponding methoxy-substituted precursors. For example, methoxyfluoren-9-one can be demethylated to yield hydroxyfluoren-9-one. researchgate.net This is a valuable synthetic step as many routes produce methoxy derivatives. Microwave-assisted intramolecular palladium-mediated cyclizations of o-iodobenzophenones have been used to produce methoxy fluoren-9-ones in high yields and short reaction times, which can then be converted to their hydroxy analogs. researchgate.net

The table below summarizes the synthesis of various 3-hydroxyfluorenone derivatives via the cascade reaction of aryl enaminones and cyclopropanols. researchgate.net

| Entry | Enaminone Substituent (R¹) | Cyclopropanol Substituent (R²) | Product | Yield (%) |

| 1 | H | H | 3-Hydroxy-1-phenylfluoren-9-one | 70 |

| 2 | Me | H | 3-Hydroxy-6-methyl-1-phenylfluoren-9-one | 72 |

| 3 | OMe | H | 3-Hydroxy-6-methoxy-1-phenylfluoren-9-one | 65 |

| 4 | F | H | 6-Fluoro-3-hydroxy-1-phenylfluoren-9-one | 68 |

| 5 | Cl | H | 6-Chloro-3-hydroxy-1-phenylfluoren-9-one | 66 |

| 6 | H | Me | 3-Hydroxy-1-(p-tolyl)fluoren-9-one | 75 |

| 7 | H | OMe | 3-Hydroxy-1-(4-methoxyphenyl)fluoren-9-one | 63 |

| 8 | H | Cl | 1-(4-Chlorophenyl)-3-hydroxyfluoren-9-one | 69 |

Table based on data from a cascade reaction of aryl enaminones with benzyl (B1604629) substituted cyclopropanols. researchgate.net

Additionally, 3-hydroxy-9H-fluorene-2-carboxylates have been synthesized through a sequence involving a Michael addition of acetoacetate (B1235776) to 2-benzylideneindan-l-one, followed by a Robinson annulation and subsequent aromatization. mdpi.com

Preparation of Carboxylic Acid and Ester Analogues

The synthesis of carboxylic acid and ester derivatives of the fluorene core is a key step in creating advanced functional molecules. While direct carboxylation of this compound is not widely documented, methods starting from related precursors establish a clear pathway for producing these valuable analogues.

A notable method involves the synthesis of 9-hydroxyfluorene-9-carboxylic acid (HFCA), a closely related analogue. This process begins with the oxidation of phenanthrene (B1679779) using an oxidizing agent like sodium dichromate in the presence of a catalyst. The resulting phenanthrenequinone (B147406) is then treated with a strong base, such as sodium hydroxide, to induce a benzilic acid-type rearrangement, yielding the sodium salt of HFCA. Subsequent neutralization with an acid precipitates the desired 9-hydroxyfluorene-9-carboxylic acid. beilstein-journals.org

Esterification of the carboxylic acid analogue can be readily achieved. For instance, reacting HFCA with an alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid, leads to the formation of the corresponding methyl ester. beilstein-journals.org This classic Fischer esterification provides a straightforward route to ester derivatives. vulcanchem.com

Furthermore, general principles of organic synthesis suggest other potential routes. The oxidation of primary alcohols or aldehydes attached to the fluorene skeleton can yield carboxylic acids. rsc.orgresearchgate.net For a hypothetical precursor like 1-hydroxy-9-(hydroxymethyl)fluorene, oxidation with a strong oxidizing agent (e.g., KMnO₄ or H₂CrO₄) would produce the corresponding carboxylic acid. researchgate.netmdpi.com

Table 1: Synthesis of 9-Hydroxyfluorene-9-carboxylic Acid and its Methyl Ester

| Step | Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Phenanthrene | Sodium Dichromate, Sulfuric Acid | Phenanthrenequinone | Oxidation |

| 2 | Phenanthrenequinone | Sodium Hydroxide, then Acid | 9-Hydroxyfluorene-9-carboxylic acid (HFCA) | Rearrangement |

| 3 | 9-Hydroxyfluorene-9-carboxylic acid (HFCA) | Methanol, Sulfuric Acid | HFCA methyl ester | Esterification |

Synthesis of Schiff Bases and Thiosemicarbazone Derivatives

The ketone functional group at the C-9 position of this compound is a prime site for derivatization via condensation reactions to form Schiff bases and thiosemicarbazones. These reactions are typically straightforward and high-yielding.

Thiosemicarbazones: The synthesis of thiosemicarbazone derivatives is achieved by reacting this compound with thiosemicarbazide (B42300). acs.org The reaction is generally performed by refluxing the two components in an alcoholic solvent, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the condensation. acs.org The nucleophilic nitrogen of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the fluorenone, followed by dehydration to yield the 2-(1-hydroxy-9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. acs.orgacs.org

Schiff Bases: Similarly, Schiff bases (or imines) are formed by the condensation of this compound with various primary amines. The reaction involves mixing the fluorenone derivative with a selected aniline (B41778) or alkylamine in a suitable solvent like ethanol (B145695) or methanol. The mixture is typically refluxed, sometimes with an acid catalyst, to drive the reaction to completion through the removal of water. thieme.dewikipedia.org This modular approach allows for the synthesis of a large library of derivatives with varying electronic and steric properties based on the choice of the primary amine. researchgate.nettaylorandfrancis.com

Table 2: General Synthesis of Schiff Base and Thiosemicarbazone Derivatives

| Derivative Type | Reactants | General Conditions | Product Functional Group |

|---|---|---|---|

| Thiosemicarbazone | This compound + Thiosemicarbazide | Alcohol solvent, reflux, acid catalyst | C=N-NH-C(=S)NH₂ |

| Schiff Base | This compound + Primary Amine (R-NH₂) | Alcohol solvent, reflux, optional acid catalyst | C=N-R |

Incorporation into Complex Molecular Architectures via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and efficient method for covalently linking molecules. researchgate.netnih.gov The fluorene scaffold is frequently used in materials science, and functionalizing it for click reactions enables its integration into complex polymers and bioconjugates. rsc.orgmdpi.com

To employ this compound in click chemistry, it must first be functionalized with either an azide (B81097) or a terminal alkyne group. The phenolic hydroxyl group at the C-1 position is an ideal handle for this modification.

Alkyne Functionalization: An alkyne group can be introduced by reacting this compound with a suitable electrophile, such as propargyl bromide, in the presence of a base (e.g., potassium carbonate). This Williamson ether synthesis yields 1-(prop-2-yn-1-yloxy)fluoren-9-one, which contains a terminal alkyne ready for CuAAC reactions.

Azide Functionalization: An azide group can be installed by first reacting the hydroxyl group with a short, dihalogenated alkane (e.g., 1-bromo-2-chloroethane) to form a halo-ether intermediate. Subsequent nucleophilic substitution of the terminal halogen with sodium azide (NaN₃) produces the corresponding azido-functionalized fluorenone derivative.

Once prepared, these "clickable" this compound derivatives can be reacted with molecules bearing the complementary functional group. For example, the alkyne-functionalized fluorenone can be "clicked" onto an azide-terminated polymer or biomolecule in the presence of a Cu(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to form a stable 1,2,3-triazole linkage. beilstein-journals.org This methodology has been successfully used to create fluorene-containing polymers and dendrimers. rsc.org

Table 3: Proposed Strategy for Click Chemistry Functionalization

| Functional Group | Reagent for Functionalization | Intermediate Product | Click Reaction Partner | Resulting Linkage |

|---|---|---|---|---|

| Terminal Alkyne | Propargyl bromide | 1-(Prop-2-yn-1-yloxy)fluoren-9-one | Azide-containing molecule (R-N₃) | 1,2,3-Triazole |

| Azide | 1-Bromo-2-azidoethane (via 2-step synthesis) | 1-(2-Azidoethoxy)fluoren-9-one | Alkyne-containing molecule (R-C≡CH) | 1,2,3-Triazole |

Spectroscopic Characterization and Electronic Structure Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a key tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FTIR) Spectroscopy for Carbonyl and Hydroxyl Group Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups present in 1-Hydroxyfluoren-9-one. The C=O stretching vibration in ketones typically gives rise to a strong and sharp absorption band in the region of 1630-1830 cm⁻¹. masterorganicchemistry.comspectroscopyonline.com For this compound, the carbonyl group attached to the fluorene (B118485) backbone is expected to fall within this range. The exact position of this band can be influenced by conjugation with the aromatic system, which tends to lower the frequency by about 30 cm⁻¹. spectroscopyonline.com

The hydroxyl group (O-H) stretch is characterized by a broad and strong absorption band, typically found in the range of 3200-3400 cm⁻¹. masterorganicchemistry.comspectroscopyonline.com This broadening is a result of hydrogen bonding between molecules. masterorganicchemistry.com In addition to the stretching vibration, the O-H group also exhibits a bending vibration. spectroscopyonline.com The presence of both a sharp carbonyl peak and a broad hydroxyl peak in the FTIR spectrum serves as a definitive confirmation of the this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H NMR) and carbon-13 (¹³C NMR), a detailed structural map can be constructed.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing information about its electronic structure and how it interacts with light.

Steady-State Fluorescence Spectroscopy

Steady-state fluorescence spectroscopy measures the fluorescence emission of a substance when it is continuously excited by a light source. iss.comfrontiersin.org this compound, like other fluorenone derivatives, exhibits fluorescence. researchgate.net The shape of the emission spectrum is typically a mirror image of the lowest energy absorption band, a phenomenon known as the Stokes shift. iss.com The intensity and wavelength of the fluorescence can provide insights into the molecule's electronic structure and its environment. frontiersin.org

Time-Resolved Fluorescence Spectroscopy and Decay Measurements

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. montana.edubmglabtech.com This technique provides information about the lifetime of the excited state and can reveal dynamic processes such as energy transfer or quenching. montana.edu The fluorescence decay of this compound is expected to be influenced by factors such as the solvent and the presence of other molecules. nih.govnih.gov The analysis of fluorescence decay curves, often fitted to a bi-exponential decay, can help to discriminate between different molecular species or conformations. nih.gov

Solvatochromic Shifts and Environmental Effects on Electronic Spectra

Solvatochromism refers to the change in the color of a substance, and thus its absorption and emission spectra, when it is dissolved in different solvents. researchgate.net Unsymmetrical fluorene derivatives, such as this compound, often exhibit strong solvatochromic behavior in their fluorescence spectra, while the absorption spectra are less affected. acs.org This is due to a significant increase in the dipole moment of the molecule upon electronic excitation. acs.orgscience.gov The study of solvatochromic shifts provides valuable information about the solute-solvent interactions and the nature of the excited state. researchgate.netresearchgate.net The fluorescence spectra of this compound are expected to show a bathochromic (red) shift in more polar solvents. acs.org

Analysis of Excimer Formation and Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer (ICT) is a photophysical process where, upon excitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part of the same molecule. nih.gov This creates an excited state with a large dipole moment. Molecules capable of ICT, often termed "push-pull" systems, typically feature a π-conjugated system linking the donor and acceptor groups. nih.gov

The structure of this compound contains an electron-donating hydroxyl (-OH) group and an electron-withdrawing carbonyl (-C=O) group attached to the fluorene aromatic system. This arrangement suggests the potential for ICT upon photoexcitation. The hydroxyl group can act as the electron donor, while the carbonyl group functions as the electron acceptor. Upon absorption of light, electron density could be transferred from the hydroxyl-substituted phenyl ring to the carbonyl group, resulting in an ICT state. nih.gov In related systems, such as certain 9-oxo-imidazo[1,2-a]purine derivatives, it has been shown that electronic charge is transferred to a substituent upon excitation, indicating an ICT character in their excited state. nih.gov The efficiency and spectroscopic signature of such an ICT process would be highly dependent on solvent polarity, with polar solvents typically stabilizing the charge-separated ICT state and leading to a more pronounced red-shift in the fluorescence spectrum. nih.gov

Excimer Formation

An excimer, or "excited dimer," is a short-lived dimeric species formed when an excited-state molecule interacts with a ground-state molecule of the same kind. kyoto-u.ac.jp Excimer formation is typically observed in aromatic compounds at higher concentrations. It is characterized by a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. nih.gov The formation of an excimer requires the two molecules to adopt a specific co-facial (sandwich-like) arrangement, allowing for significant π-π orbital overlap. kyoto-u.ac.jp

For this compound, excimer formation would be a concentration-dependent phenomenon. While the planar, aromatic fluorenone core is conducive to the π-stacking interactions required for excimer formation, there is no specific evidence in the reviewed literature confirming its occurrence for this particular compound. osti.gov The process is generally competitive with other de-excitation pathways, and its observation depends on factors like solvent, temperature, and molecular concentration. In many push-pull systems, ICT processes can be the dominant de-excitation pathway, and emission from possible excimer formation is not observed. nih.gov An excimer state is often described as a superposition of a Frenkel exciton (B1674681) and a charge transfer state, indicating a complex interplay between these phenomena. osti.gov

Theoretical and Computational Investigations of 1 Hydroxyfluoren 9 One

Quantum Chemical Calculations (Density Functional Theory and Time-Dependent DFT)

Quantum chemical calculations, prominently featuring Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the intricacies of molecular systems. chemrxiv.orgnih.gov These methods offer a balance of computational cost and accuracy, making them suitable for a wide range of chemical inquiries. nih.gov DFT is employed to determine the electronic ground state properties of molecules, while TD-DFT is instrumental in exploring excited states and electronic transitions. diva-portal.orgresearchgate.net The choice of functional and basis set is crucial for obtaining reliable results that align with experimental observations. nih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. mdpi.com For 1-Hydroxyfluoren-9-one, this process involves finding the minimum energy conformation, which is crucial for understanding its chemical behavior. DFT methods are widely used for this purpose. nih.govarxiv.org The accuracy of the optimized geometry can be validated by comparing calculated structural parameters, such as bond lengths and angles, with experimental data where available. nih.gov A small root-mean-square deviation (RMSD) between the calculated and experimental values indicates a good choice of computational method. nih.gov

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes examining the distribution of electrons within the molecule and the nature of the chemical bonds. The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl group is a key feature of this compound. semanticscholar.orgmdpi.com Computational methods can quantify the strength of this interaction. semanticscholar.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals play a critical role in chemical reactivity and electronic transitions. wikipedia.orgslideshare.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. scm.com A smaller gap generally suggests higher reactivity.

In the context of this compound, FMO analysis helps in understanding its electronic absorption and emission properties. The HOMO and LUMO energy levels, along with those of adjacent orbitals (HOMO-1, LUMO+1), can be calculated using DFT. researchgate.net These calculations provide insights into the nature of electronic transitions, for instance, whether they are localized on specific parts of the molecule or involve charge transfer across the molecular framework. nih.gov

| Orbital | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. Acts as an electron donor. | Crucial for understanding ionization potential and reactivity towards electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. Acts as an electron acceptor. | Key for understanding electron affinity and reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates molecular stability, hardness, and softness. A smaller gap suggests higher reactivity. |

Electrostatic Potential and Non-Covalent Interactions

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting intermolecular interactions. nih.gov For this compound, the MEP would highlight the negative potential around the oxygen atoms of the carbonyl and hydroxyl groups and the positive potential around the hydrogen of the hydroxyl group.

Non-covalent interactions, such as hydrogen bonding and van der Waals forces, are fundamental in determining the three-dimensional structure of molecules and their aggregation behavior. wikipedia.orgscispace.com In this compound, the intramolecular hydrogen bond is a dominant non-covalent interaction. mdpi.com Computational methods can be used to analyze these weak interactions in detail, providing information about their strength and geometry. scispace.com The electrostatic potential is a key factor in governing these interactions. mdpi.comnih.gov

Excited State Properties and Dynamics

The behavior of this compound upon absorption of light is governed by its excited-state properties. Understanding these properties is essential for applications in areas like fluorescence sensing and photochromism. wikipedia.orgnih.gov

Modeling of Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms and Energy Barriers

A key photochemical process for molecules with an intramolecular hydrogen bond, like this compound, is Excited State Intramolecular Proton Transfer (ESIPT). wikipedia.org In this process, upon photoexcitation, a proton is transferred from the hydroxyl group (enol form) to the carbonyl group, forming a transient keto tautomer. wikipedia.orgnih.gov This process often results in a large Stokes shift, which is the difference between the absorption and emission maxima. wikipedia.orgnih.gov

Computational modeling using TD-DFT can elucidate the mechanism of ESIPT. diva-portal.orgnih.gov This involves calculating the potential energy surfaces for both the ground and excited states along the proton transfer coordinate. These calculations can determine the energy barrier for the proton transfer in the excited state, which is a critical factor in whether the ESIPT process occurs efficiently. nih.gov A lower energy barrier in the excited state compared to the ground state facilitates the proton transfer. The reinforcement of the intramolecular hydrogen bond in the excited state, driven by charge redistribution, is a key factor promoting ESIPT. nih.gov

Calculation of Ground and Excited State Dipole Moments

The dipole moment of a molecule is a measure of the separation of positive and negative charges. It is an important property that influences a molecule's interaction with solvents and external electric fields. researchgate.netnih.gov Both the ground state (μg) and excited state (μe) dipole moments can be calculated using quantum chemical methods. researchgate.netmdpi.com

An increase in the dipole moment upon excitation (μe > μg) indicates a more polar excited state due to a significant redistribution of electron density. researchgate.net This change in polarity can be estimated experimentally using solvatochromic methods, which study the shift in absorption and emission spectra in solvents of varying polarity. nih.govnih.gov Theoretical calculations can complement these experimental findings and provide a more detailed picture of the charge redistribution upon excitation. researchgate.netnih.gov

| State | Dipole Moment | Significance |

|---|---|---|

| Ground State (μg) | Calculated using DFT methods. researchgate.net | Influences solubility and intermolecular interactions in the ground state. |

| Excited State (μe) | Calculated using TD-DFT or estimated via solvatochromic methods. researchgate.netnih.gov | A significant change from the ground state indicates charge transfer upon excitation and affects the emission properties. |

Simulation of Electronic Spectra and Photophysical Parameters

Theoretical simulations of the electronic spectra and photophysical parameters of this compound provide significant insights into its behavior upon electronic excitation. Methods like time-dependent density functional theory (TD-DFT) are employed to predict electronic absorption and emission spectra. rsc.org These simulations are crucial for understanding the excited-state intramolecular proton transfer (ESIPT) process, a key characteristic of this molecule. researchgate.net

The ESIPT process involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen in the excited state, leading to a tautomeric form with distinct fluorescence properties. Theoretical studies have explored how substituents on the fluorenone core can modulate this process. For instance, the introduction of electron-withdrawing groups like nitro (-NO2) or formyl (-CHO) can significantly alter the energy barriers for both the forward and backward ESIPT processes. researchgate.net

Simulations have shown that introducing these electron-withdrawing groups can lower the energy barrier for the forward ESIPT while increasing the barrier for the backward reaction. researchgate.net This tuning of the potential energy surface can lead to more stable and efficient white fluorescence. researchgate.net

Key photophysical parameters that are often calculated include:

Absorption and Emission Wavelengths: Predictions of the wavelengths at which the molecule absorbs and emits light.

Oscillator Strengths: A measure of the probability of a particular electronic transition.

Fluorescence Lifetimes: The average time the molecule spends in the excited state before returning to the ground state. acs.org

Quantum Yields: The efficiency of the fluorescence process.

These computational predictions are often validated by comparing them with experimental data obtained from spectroscopic techniques. rsc.orgacs.org

Solvent Effects Modeling (e.g., Polarizable Continuum Model)

The photophysical properties of this compound can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. wikipedia.orgresearchgate.net PCM treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule's charge distribution. wikipedia.orgq-chem.com This approach allows for the calculation of molecular properties in solution without the prohibitive computational cost of explicitly modeling individual solvent molecules. wikipedia.org

The PCM can be categorized into different types, such as the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM). wikipedia.org It is available in several quantum chemistry software packages and can be used with methods like Hartree-Fock and Density Functional Theory (DFT). wikipedia.org

For this compound, PCM is instrumental in understanding how the polarity of the solvent affects its electronic transitions and the ESIPT process. The model helps to predict shifts in absorption and emission spectra (solvatochromism) by calculating the free energy of solvation, which includes electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org

It is important to note that standard PCM primarily accounts for electrostatic interactions. wikipedia.org Therefore, its accuracy may be limited in non-polar solvents where non-electrostatic effects, such as dispersion forces, are dominant. wikipedia.org More advanced, state-specific (SS) PCM models have been developed to provide a more accurate description of excited-state solvent effects, which is particularly relevant for studying fluorescence and phosphorescence in solution. q-chem.comnih.gov These SS-PCM methods are crucial for accurately predicting the behavior of molecules like this compound in polar environments. nih.gov

Advanced Computational Analyses

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge transfer and delocalization effects within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides a quantitative description of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding chemical reactivity and bonding.

For this compound, NBO analysis can elucidate the intramolecular charge transfer (ICT) that occurs upon photoexcitation, which is intimately linked to the ESIPT process. The analysis quantifies the stabilization energy associated with the delocalization of electron density from a donor NBO (like the lone pair on the hydroxyl oxygen) to an acceptor NBO (like the π* anti-bonding orbital of the carbonyl group). researchgate.net This donor-acceptor interaction is a key feature of the intramolecular hydrogen bond in the molecule. nih.gov

The charge transfer component of intermolecular interactions, as calculated by NBO, has been a subject of discussion, with some studies suggesting the values might be overestimated. cam.ac.uk However, within the context of intramolecular interactions, NBO analysis provides valuable insights into the electronic delocalization that stabilizes the molecule and influences its photophysical properties. By examining the NBOs, researchers can identify the specific orbitals involved in charge transfer and how their energies and occupancies change upon excitation or substitution. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations are instrumental in predicting the non-linear optical (NLO) properties of molecules like this compound. NLO materials are of great interest for applications in photonics and optoelectronics. ru.nl The NLO response of a molecule is determined by its hyperpolarizability. ru.nl For organic molecules, particularly those with donor-acceptor π-conjugated systems, significant NLO effects can be expected. ru.nl

Computational methods, often based on DFT, are used to calculate the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). functmaterials.org.uarsc.org These calculations can predict the potential of a molecule to exhibit NLO phenomena such as second-harmonic generation (SHG). ru.nl

For fluorenone derivatives, theoretical studies have shown that their NLO properties can be tuned by modifying their molecular structure. ru.nl Factors such as the strength of electron-donating and accepting groups and the length of the π-conjugated bridge play a crucial role. ru.nl Theoretical predictions of hyperpolarizability values can guide the synthesis of new materials with enhanced NLO properties. functmaterials.org.ua

Table 1: Predicted Non-Linear Optical (NLO) Properties of a Thienyl-Chalcone Derivative (Example Data)

| Property | Value (esu) |

| Cubic Hyperpolarizability γ(-ω; ω, ω, -ω) | 4.69 x 10⁻³⁴ |

| Note: This table presents example data for a related class of compounds to illustrate the type of information obtained from NLO predictions. Data for this compound would require specific calculations. rsc.org |

Chemical Stability and Reactivity Descriptors (Softness, Hardness)

Global reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide valuable information about the chemical stability and reactivity of a molecule. researchgate.netdergipark.org.tr Key descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. researchgate.net A higher hardness value indicates greater stability. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the ease with which a molecule can undergo electronic transitions and its reactivity. researchgate.netresearchgate.net

Electronegativity (χ): The power of an atom or group to attract electrons. dergipark.org.tr

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. dergipark.org.tr

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Hardness (η) | (ELUMO - EHOMO) | Stability, resistance to charge transfer |

| Softness (S) | 1 / η | Reactivity, ease of electronic transition |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting ability |

| Electrophilicity Index (ω) | μ²/2η | Electrophilic character |

| This table provides the general formulas and significance of these descriptors. dergipark.org.trresearchgate.net |

Conformational Studies and Energy Landscapes

The study of the conformational space and the corresponding energy landscape is essential for understanding the structure-function relationships of molecules. researchgate.netrsc.org An energy landscape represents the potential energy of a system as a function of its atomic coordinates. researchgate.net For flexible molecules, multiple conformations (local minima on the energy landscape) may exist, and the transitions between them are governed by the energy barriers. tau.ac.il

For this compound, conformational studies can reveal the preferred geometries and the energy barriers associated with rotations around single bonds, if any were present in more complex derivatives. The concept of an energy landscape is particularly relevant for understanding dynamic processes like the ESIPT reaction. The folding funnel analogy, often used in protein folding, can be applied to describe how the molecule navigates its energy landscape to reach the most stable excited-state tautomer. researchgate.net

Computational methods such as molecular dynamics simulations and umbrella sampling can be used to map out the free energy landscape of a molecule, providing insights into the relative populations of different conformations and the pathways for conformational changes. nih.gov These studies are crucial for understanding how the molecule's structure influences its photophysical and chemical properties. nih.gov

Chemical Reactivity and Reaction Mechanism Studies of 1 Hydroxyfluoren 9 One

The chemical behavior of 1-Hydroxyfluoren-9-one is dictated by the interplay of its constituent functional groups: a phenolic hydroxyl group and a ketone integrated within the rigid, aromatic fluorenone scaffold. This structure gives rise to a unique reactivity profile, influencing how the molecule participates in various chemical transformations.

Applications in Advanced Materials Science and Chemical Probes

Organic Electronics and Optoelectronic Devices

The fluorene (B118485) scaffold is a cornerstone in the development of organic electronics due to its rigid, planar structure and high photoluminescence quantum yield. The introduction of a carbonyl group at the C9 position to form fluorenone, and further functionalization with a hydroxyl group, modulates the electronic properties, making these derivatives promising candidates for various optoelectronic applications.

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

Fluorene and its derivatives are widely utilized in the manufacturing of Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices. These compounds are noted for their high thermal stability and suitable Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for efficient charge injection and transport, thereby enhancing the performance and lifespan of OLEDs.

Derivatives of fluorene are often employed as luminescent materials or as host materials in the emissive layer of OLEDs. For instance, spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based materials have been used to create highly efficient yellow-emitting OLEDs, achieving an external quantum efficiency (EQE) of over 27%. mdpi.com The compound 9-Hydroxyfluorene, a close structural relative of 1-hydroxyfluoren-9-one, is commercially available as an OLED intermediate, highlighting the relevance of this chemical family in the field. scielo.br Furthermore, complex derivatives such as 1-(3-(9-hydroxyfluoren-9-yl)-2-propynyl)-1-methyl-piperidinium bromide are considered to have potential applications in OLEDs, capitalizing on the inherent luminescent characteristics of the fluorene moiety. nih.gov

The development of organic semiconductors is a broad field where fluorene derivatives have also made a mark. spectroscopyonline.com Their chemical tunability allows for the modification of electronic properties to suit specific device requirements. nih.gov The general properties that make fluorene derivatives suitable for these applications are summarized in the table below.

Table 1: Properties and Applications of Selected Fluorene Derivatives in Organic Electronics

| Compound/Derivative Class | Key Properties | Application in OLEDs/Semiconductors |

| Spiro-fluorene derivatives | High thermal stability, suitable energy levels, high photoluminescence quantum yield. | Host materials in phosphorescent OLEDs, blue-emitting materials. mdpi.com |

| 9-Hydroxyfluorene | Precursor for more complex functionalized fluorenes. | OLED intermediate. scielo.br |

| Carbazole-substituted fluorenes | Excellent charge-transporting capabilities, high glass transition temperatures. | Hole-transporting materials, host materials. |

| Fluorenylidene derivatives | Low ionization potentials, good film-forming properties. | Hole-transporting materials in solar cells, potential for semiconductor applications. nih.gov |

Electron Transporting Materials in Photovoltaic Devices

In the realm of photovoltaics, particularly perovskite solar cells (PSCs), charge transport layers are essential for efficient device performance. These layers, comprising an electron transport layer (ETL) and a hole transport layer (HTL), are responsible for selectively collecting and transporting electrons and holes to their respective electrodes, while also blocking the recombination of charges at the interface. rsc.orgnih.gov

Fluorene and fluorenone-based molecules have been extensively investigated as charge transport materials. bohrium.com Due to their electronic properties, they are often used as the core structure for hole-transporting materials (HTMs). nih.gov Numerous studies have demonstrated the successful application of fluorene derivatives as efficient HTMs in PSCs, sometimes achieving power conversion efficiencies comparable to or even exceeding those of standard materials like Spiro-OMeTAD. nih.govbohrium.comfrontiersin.orgrsc.org

While the fluorene scaffold is well-established in HTMs, the specific application of this compound as an electron transporting material is not as extensively documented in the reviewed literature. An ideal ETL material should possess high electron mobility and an appropriate energy level alignment to facilitate electron injection from the perovskite layer. researchgate.net Although fluorenone itself is considered a promising building block for electron-transport materials due to its electron-accepting nature, nih.gov research has predominantly focused on other derivatives for this purpose. The potential of this compound in this specific role remains an area for further investigation.

Fluorescent Probes and Chemosensors

The development of small-molecule fluorescent probes is a significant area of research, enabling the detection and imaging of various analytes, from biological molecules to environmental contaminants, with high sensitivity and selectivity. scielo.org.mx

Design Principles for Biomolecule Detection

The design of a fluorescent probe for biomolecule detection hinges on several key principles. A probe must typically consist of a fluorophore (the signaling unit) and a receptor (the binding unit). The interaction between the receptor and the target biomolecule should induce a change in the fluorophore's photophysical properties, leading to a detectable signal. Common mechanisms include:

Photoinduced Electron Transfer (PET): The binding of the analyte modulates the efficiency of electron transfer between the receptor and the fluorophore, "switching" the fluorescence on or off.

Förster Resonance Energy Transfer (FRET): The probe contains two fluorophores (a donor and an acceptor). The binding event alters the distance or orientation between them, changing the efficiency of energy transfer and thus the emission characteristics.

Intramolecular Charge Transfer (ICT): The analyte interaction alters the electron-donating or -withdrawing properties within the fluorophore, causing a shift in the emission wavelength.

Chemical Reaction-Based Sensing: The probe undergoes a specific chemical reaction with the analyte (e.g., cleavage of a specific bond), which unmasks a fluorescent molecule. cas.org

The fluorene and fluorenone skeletons are attractive platforms for designing such probes. researchgate.net A pertinent example is the development of an electrochemical sensor for 9-hydroxyfluorene, a compound structurally similar to this compound. This sensor utilizes the direct interaction, via hydrogen bonds, between 9-hydroxyfluorene and hairpin DNA immobilized on an electrode. This binding event alters the electrochemical impedance, allowing for the sensitive and selective detection of the molecule. nih.gov This demonstrates that the hydroxylated fluorene structure can effectively participate in the specific molecular recognition events required for sensing applications.

Development of Anion and Cation Chemosensors (e.g., Iodide, Fluoride)

The design of chemosensors for specific ions is a crucial endeavor for applications in environmental monitoring and medical diagnostics. The development of sensors for anions like iodide and fluoride (B91410), and various cations, often relies on creating a receptor cavity that has a high affinity and selectivity for the target ion. nih.govnih.govbohrium.comresearchgate.net

While the broader class of fluorene derivatives has been explored for ion sensing, specific reports on this compound as a chemosensor for iodide or fluoride are limited in the surveyed literature. However, a derivative of fluorenone has been successfully developed as a "turn-on" fluorescent sensor for aluminum ions (Al³⁺). In this study, an imino derivative of 2-amino-9-fluorenone (B160198) showed a significant enhancement in fluorescence upon binding to Al³⁺, with a low detection limit of 5 x 10⁻⁸ M. Other metal ions caused insignificant changes, demonstrating the high selectivity of the sensor. This finding underscores the potential of the fluorenone core as a platform for developing selective cation sensors.

The general strategies for anion and cation sensing often involve the following interactions:

Anion Sensing: Receptors are often designed with hydrogen-bond donors (like ureas, thioureas, or amides) or Lewis acidic sites that can selectively bind to anions. nih.gov For fluoride, which is a small and highly electronegative ion, sensors often exploit its strong hydrogen bond accepting ability or its reactivity with silicon-containing groups. nih.govnih.govbohrium.comresearchgate.net For iodide, which is large and polarizable, receptors based on soft Lewis acids or those forming halogen bonds are often employed. researchgate.net

Cation Sensing: Receptors for cations typically involve chelating groups containing heteroatoms like nitrogen and oxygen (e.g., crown ethers, cryptands, or picolylamines) that can coordinate with the metal ion.

Table 2: Example of a Fluorenone-Based Cation Sensor

| Sensor Base | Target Ion | Sensing Mechanism | Detection Limit |

| Imino derivative of 2-amino-9-fluorenone | Al³⁺ | Chelation-enhanced fluorescence ("turn-on") | 5 x 10⁻⁸ M |

Catalytic Applications

Catalysts are substances that accelerate chemical reactions without being consumed in the process. They are vital in both industrial and biological systems. Organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field.

A review of the available literature indicates that while fluorenone derivatives are often the products of catalytic reactions, scielo.org.mx or are used as substrates in transformations, there is limited information on this compound itself acting as a catalyst. For instance, organocatalytic methods have been developed for the enantioselective synthesis of tetrahydrofluoren-9-ones, but in these cases, the fluorenone derivative is the target molecule, not the catalyst. frontiersin.org The potential for this compound to exhibit catalytic activity, for example through its hydroxyl or carbonyl group participating in reaction mechanisms, appears to be an underexplored area of research.

Photocatalytic Molecular Oxygen Activation

While research directly implicating this compound in photocatalytic molecular oxygen activation is specific, the broader class of fluorenone and its derivatives has been a subject of study in this area. Photocatalysis is a process where a light-sensitive material, or photocatalyst, utilizes light energy to accelerate a chemical reaction. uantwerpen.be In many such reactions, the activation of molecular oxygen is a key step.

Benzophenones and related structures like 9-fluorenone (B1672902) are known to have a high quantum yield of intersystem crossing, which allows them to efficiently reach their triplet excited state upon irradiation. uantwerpen.be This triplet state is a potent species capable of participating in energy or electron transfer processes. For instance, excited benzophenones can reduce oxygen to form superoxide (B77818) radicals, which are highly reactive species useful in various oxygenation reactions. uantwerpen.be

Studies on the photocatalytic oxidation of alcohols have demonstrated the conversion of 9-hydroxyfluorene to 9-fluorenone using an organic photocatalyst like riboflavin (B1680620) tetraacetate under blue light irradiation. beilstein-journals.orgnih.gov This highlights the involvement of the fluorene scaffold in photocatalytic cycles, suggesting that derivatives like this compound could either act as a photocatalyst themselves or be a substrate in such reactions, participating in the activation of molecular oxygen through its excited state. The presence of the hydroxyl group can further influence the electronic properties and, consequently, the photocatalytic activity.

Role in Photoinduced Electron Transfer (PET) and Energy Transfer (EnT) Processes

Photoinduced Electron Transfer (PET) and Energy Transfer (EnT) are fundamental processes in photochemistry and are central to the function of many advanced materials and chemical probes. rsc.org PET involves the transfer of an electron from a donor to an acceptor molecule, both in an excited state, leading to the formation of a charge-separated state. nih.gov EnT, on the other hand, involves the non-radiative transfer of energy from an excited donor molecule to an acceptor molecule.

The fluorene backbone, a key feature of this compound, is a common structural motif in molecules designed for PET and EnT applications due to its favorable optical and electrical properties. ontosight.ai The inherent fluorescence of the fluorene system can be "switched" on or off through a PET mechanism, which is a common strategy in the design of fluorescent probes. nih.gov For example, a fluorescent probe can be designed where a fluorophore (like a fluorene derivative) is linked to a recognition site. In the "off" state, the fluorescence is quenched via PET. Upon binding to a target analyte, this PET process is disrupted, and the fluorescence is "turned on".

While specific studies detailing the PET and EnT processes of this compound are not extensively documented in the provided search results, its structural similarity to other fluorene derivatives used in these applications suggests its potential. The electronic properties conferred by the aromatic system, the electron-withdrawing carbonyl group, and the electron-donating hydroxyl group could allow this compound to act as either an electron donor, acceptor, or an energy transfer agent in suitably designed systems for materials science or as a chemical probe.

Intermediate in Fine Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules in the realm of fine chemicals, which includes pharmaceuticals and dyes. cymitquimica.com The fluorenone core is a significant structural unit in a variety of functional materials and biologically active compounds.

The synthesis of various substituted fluoren-9-ones is an active area of research, as these compounds are key precursors to a range of products. nih.gov For instance, methods have been developed for the palladium-catalyzed annulation of arynes by 2-haloarenecarboxaldehydes to produce fluoren-9-ones. nih.gov This underscores the importance of having access to a variety of substituted fluorenones, including hydroxylated derivatives like this compound.

Patents and chemical literature describe the synthesis of fluorene derivatives, such as 9-hydroxyfluorene-9-carboxylic acid and its esters, as important plant growth regulators. google.com The synthesis of these compounds often involves the modification of the fluorene skeleton, and hydroxylated fluorenones can be key starting materials or intermediates in these synthetic pathways. Furthermore, the functional groups of this compound—the hydroxyl and carbonyl groups—offer reactive sites for further chemical transformations, allowing for the construction of more elaborate molecular architectures. ontosight.ai Its utility as a precursor for dyes and pharmaceuticals stems from the ability to chemically modify these groups to achieve desired properties such as color, solubility, and biological activity. cymitquimica.com

Structure Property Relationships of 1 Hydroxyfluoren 9 One Derivatives

Influence of Substituents on Electronic and Optical Properties

The electronic and optical characteristics of the 1-hydroxyfluoren-9-one scaffold are profoundly influenced by the nature and position of substituent groups. The core structure possesses an electron-donating hydroxyl (-OH) group and an electron-accepting carbonyl (C=O) group, establishing an intrinsic intramolecular charge transfer (ICT) character. Modifying this core with additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) allows for the fine-tuning of its properties for various applications. beilstein-journals.orgaablocks.com

Research into related fluorene (B118485) derivatives, such as 9-phenyl-9-phosphafluorene oxides, demonstrates these principles clearly. The attachment of different substituents to a donor carbazole (B46965) group on the fluorene framework results in predictable shifts in photoluminescent behavior. beilstein-journals.orgbeilstein-journals.org EDGs, which push electron density into the π-conjugated system, typically lead to a bathochromic shift (redshift) in both absorption and emission spectra. Conversely, EWGs pull electron density from the π-system, causing a hypsochromic shift (blueshift). beilstein-journals.org

For example, studies on D-A-D type 9-phenyl-9-phosphafluorene oxide (PhFlOP) derivatives show that adding electron-donating moieties like tert-butyl (t-Bu), carbazole (Cz), or phenyl (Ph) to the core structure results in a redshift of the emission wavelength compared to the unsubstituted molecule. beilstein-journals.org In contrast, an electron-withdrawing bromine (Br) atom induces a significant blueshift. beilstein-journals.org This is due to the stabilization or destabilization of the molecule's frontier molecular orbitals. EDGs tend to raise the energy of the Highest Occupied Molecular Orbital (HOMO), while EWGs lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby altering the HOMO-LUMO energy gap which governs the optical properties. mdpi.com

The extension of the π-conjugated system is another powerful method to modify these properties. The synthesis of 9,9'-bifluorenylidene (B1360246) derivatives with oligothiophene groups has shown that increasing the length of the conjugated thiophene (B33073) chain systematically shifts the absorption and emission to longer wavelengths. rsc.org Similarly, the introduction of various aryl boronic acids to a fluorene core can be used to tune doublet emission in radical species. mdpi.com

Table 1: Effect of Substituents on the Photoluminescence of 9-phenyl-9-phosphafluorene Oxide (PhFlOP) Derivatives in Toluene

| Derivative | Substituent on Carbazole | Nature of Substituent | Emission Max (λem) [nm] | Shift relative to 7-H |

|---|---|---|---|---|

| 7-H | Hydrogen | Reference | 408 | N/A |

| 7-t-Bu | tert-Butyl | Electron-Donating | 424 | Redshift |

| 7-Cz-1 | Carbazole | Electron-Donating | 436 | Redshift |

| 7-Ph-1 | Phenyl | Electron-Donating | 425 | Redshift |

| 7-Br | Bromine | Electron-Withdrawing | 383 | Blueshift |

Data sourced from a study on D-A-D-type PhFlOP derivatives. beilstein-journals.org

Molecular Design Principles for Tailored Chemical Functionality

The predictable influence of substituents on the this compound system allows for the application of clear molecular design principles to create derivatives with specific, tailored functionalities. The primary strategy revolves around the "push-pull" or Donor-Acceptor (D-A) architecture. mdpi.com This design leverages the inherent electron-accepting fluorenone core and the electron-donating hydroxyl group, enhancing the intramolecular charge transfer by strategically adding further donor and acceptor moieties across the molecule. beilstein-journals.org

Key design principles include:

Tuning the HOMO-LUMO Gap: By selecting appropriate EDGs and EWGs, the energy levels of the frontier molecular orbitals can be precisely controlled. mdpi.com For applications requiring blue emission, such as in certain organic light-emitting diodes (OLEDs), EWGs can be used to widen the energy gap. beilstein-journals.org For applications in sensors or near-infrared (NIR) emitters, strong EDGs and extended π-conjugation can be employed to narrow the gap and shift emission to longer wavelengths. mdpi.com

Enhancing π-Conjugation: Extending the π-system of the fluorene core, for instance by adding thiophene or phenyl groups, is a reliable method to induce a redshift in the absorption and emission spectra. rsc.orgsoton.ac.uk This principle is fundamental in designing chromophores that absorb and emit light in specific regions of the electromagnetic spectrum.

Controlling Intermolecular Interactions: The introduction of bulky substituents at the C9 position of the fluorene core is a common strategy to improve solubility and prevent undesirable intermolecular π-π stacking. This spatial isolation helps to maintain the intrinsic photophysical properties of the individual molecules in the solid state, which is crucial for the performance of materials in electronic devices. researchgate.net

Creating Push-Pull Dyes: The combination of strong donor and acceptor units across the fluorene backbone leads to materials with significant ICT. This is the foundational principle for creating solvatochromic dyes, where the emission color changes with the polarity of the solvent, and for developing materials for nonlinear optical (NLO) applications. researchgate.net

Through the deliberate combination of these principles, chemists can rationally design and synthesize novel this compound derivatives where properties like emission color, quantum yield, and environmental sensitivity are engineered for a target application. mdpi.com

Conformational Effects on Photophysical Behavior

The three-dimensional arrangement, or conformation, of this compound derivatives plays a critical, and sometimes dominant, role in their photophysical behavior. While the electronic nature of substituents determines the potential optical properties, the molecule's actual shape dictates how these properties are expressed, particularly in the condensed or aggregated state. gdut.edu.cn

A key conformational feature in fluorene chemistry is the twist angle between different parts of the molecule. The introduction of bulky substituents can create significant steric hindrance, forcing aromatic rings out of planarity. For example, crystallographic studies of substituted fluorenylidene phosphaalkenes have shown that a sterically shielded benzothiophene (B83047) group can be twisted significantly (e.g., 24.1°) relative to the fluorene core, while a less hindered group remains nearly coplanar.

This deviation from planarity has profound consequences:

Inhibition of π-π Stacking: A twisted conformation increases the distance between molecules and prevents the close packing that leads to π-π stacking. This can be advantageous, as such stacking often quenches fluorescence in the solid state, a phenomenon known as aggregation-caused quenching (ACQ).

Aggregation-Induced Emission (AIE): Many twisted, propeller-shaped molecules are non-emissive in dilute solutions because they can dissipate absorbed energy through non-radiative pathways like intramolecular rotations. However, in the aggregated state or in a rigid matrix, these rotations are restricted. gdut.edu.cn This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the molecule to release its energy via fluorescence, leading to high emission intensity. This phenomenon is known as aggregation-induced emission (AIE) and is a powerful tool in designing highly emissive solid-state materials. gdut.edu.cn

Modulation of Electronic Communication: The degree of twist between donor and acceptor moieties directly affects the extent of electronic conjugation. A more planar conformation allows for greater orbital overlap and stronger ICT, while a highly twisted conformation can electronically isolate different parts of the molecule, leading to photophysical behavior more characteristic of the individual fragments. gdut.edu.cn